2-Methylbutane-2-sulfonamide
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Overview
Description
2-Methylbutane-2-sulfonamide is an organosulfur compound belonging to the class of sulfonamides. Sulfonamides are well-known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The compound’s structure includes a sulfonamide group (-SO2NH2) attached to a 2-methylbutane backbone, making it a unique member of this chemical family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylbutane-2-sulfonamide typically involves the reaction of 2-methylbutane with sulfonyl chloride in the presence of a base. The general reaction can be represented as follows: [ \text{2-Methylbutane} + \text{Sulfonyl Chloride} \rightarrow \text{this compound} + \text{HCl} ]
Common bases used in this reaction include organic bases like pyridine or inorganic bases such as sodium hydroxide. The reaction is usually carried out under controlled temperature conditions to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase production efficiency. The use of catalysts and advanced purification techniques, such as crystallization and distillation, ensures the compound meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Methylbutane-2-sulfonamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonic acids, while reduction produces amines .
Scientific Research Applications
2-Methylbutane-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Sulfonamide derivatives are explored for their therapeutic potential in treating bacterial infections and other diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methylbutane-2-sulfonamide involves its interaction with specific molecular targets. In antibacterial applications, sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound disrupts the production of folic acid, essential for bacterial DNA synthesis, leading to the inhibition of bacterial growth .
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A well-known sulfonamide with similar antibacterial properties.
Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim for treating bacterial infections.
Sulfadiazine: Used in combination with pyrimethamine for treating toxoplasmosis.
Uniqueness
2-Methylbutane-2-sulfonamide is unique due to its specific structural configuration, which may confer distinct reactivity and biological activity compared to other sulfonamides. Its branched alkane backbone differentiates it from more linear sulfonamide compounds, potentially affecting its solubility, stability, and interaction with biological targets .
Properties
Molecular Formula |
C5H13NO2S |
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Molecular Weight |
151.23 g/mol |
IUPAC Name |
2-methylbutane-2-sulfonamide |
InChI |
InChI=1S/C5H13NO2S/c1-4-5(2,3)9(6,7)8/h4H2,1-3H3,(H2,6,7,8) |
InChI Key |
RQBKMMLKCNRZMS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)S(=O)(=O)N |
Origin of Product |
United States |
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